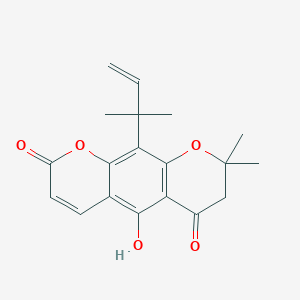
Clausenidin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clausenidin is a pyranocoumarin compound primarily found in medicinal herbs of the Rutaceae family, particularly in Clausena excavata. This compound has garnered significant attention due to its potential anti-cancer properties, especially in the treatment of colon cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Clausenidin can be synthesized through various methods, including the isolation from the roots of Clausena excavata. One common method involves the preparation of an inclusion complex with hydroxypropyl-β-cyclodextrin. This method enhances the solubility and bioavailability of this compound .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from Clausena excavata roots, followed by purification processes such as chromatography. The inclusion complex with hydroxypropyl-β-cyclodextrin is prepared by dispersing this compound and hydroxypropyl-β-cyclodextrin in water, followed by mixing and drying .
Chemical Reactions Analysis
Types of Reactions
Clausenidin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Clausenidin is used as a precursor for synthesizing other bioactive compounds.
Biology: It has been studied for its effects on cell viability, reactive oxygen species generation, and DNA fragmentation.
Mechanism of Action
Clausenidin exerts its effects primarily through the induction of apoptosis in cancer cells. It activates caspase-dependent pathways, leading to cell cycle arrest and apoptosis. This compound also upregulates the expression of p53, p21, and bax, while downregulating survivin and bcl-2, which are involved in cell survival .
Comparison with Similar Compounds
Similar Compounds
Umbelliferone: Another coumarin compound with similar anti-cancer properties.
Clausenidin derivatives: Various derivatives of this compound have been synthesized to enhance its biological activity.
Uniqueness
This compound is unique due to its potent anti-cancer properties and its ability to form inclusion complexes with cyclodextrins, which enhance its solubility and bioavailability. This makes it a promising candidate for drug development and cancer therapy .
Properties
CAS No. |
28384-44-3 |
|---|---|
Molecular Formula |
C19H20O5 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
5-hydroxy-2,2-dimethyl-10-(2-methylbut-3-en-2-yl)-3H-pyrano[3,2-g]chromene-4,8-dione |
InChI |
InChI=1S/C19H20O5/c1-6-18(2,3)14-16-10(7-8-12(21)23-16)15(22)13-11(20)9-19(4,5)24-17(13)14/h6-8,22H,1,9H2,2-5H3 |
InChI Key |
RDROOFQFFWIIDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C(=C3C(=C2O)C=CC(=O)O3)C(C)(C)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















